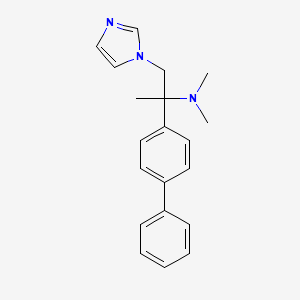![molecular formula C7H14ClN2+ B14345784 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- CAS No. 93645-58-0](/img/structure/B14345784.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- is a quaternary ammonium compound with the molecular formula C7H14ClN2. It is known for its unique bicyclic structure, which includes a nitrogen atom incorporated into the ring system. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with chloromethylating agents. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethyl methyl ether in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Hydroxymethyl Derivatives: Formed through nucleophilic substitution.
N-Oxides: Resulting from oxidation reactions.
Tertiary Amines: Produced via reduction processes.
Scientific Research Applications
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions and as a phase-transfer catalyst.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with negatively charged cell membranes, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Similar structure but with a benzyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride: A chloride salt form of the compound.
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, 1,1,1-trifluoromethanesulfonate: A trifluoromethanesulfonate salt form.
Uniqueness
The uniqueness of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- lies in its chloromethyl group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
93645-58-0 |
|---|---|
Molecular Formula |
C7H14ClN2+ |
Molecular Weight |
161.65 g/mol |
IUPAC Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H14ClN2/c8-7-10-4-1-9(2-5-10)3-6-10/h1-7H2/q+1 |
InChI Key |
XXCCIDBYUOUQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


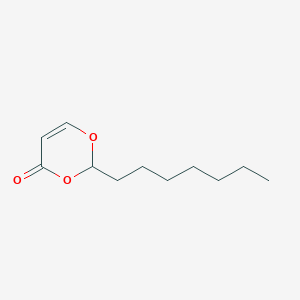
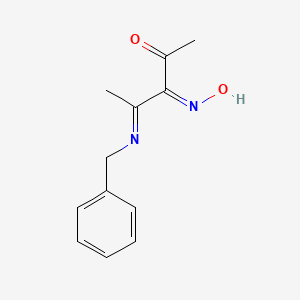

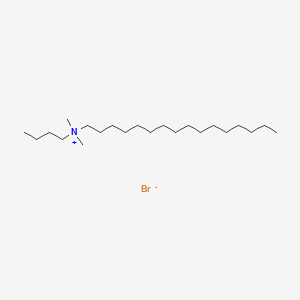
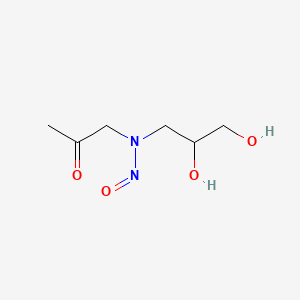

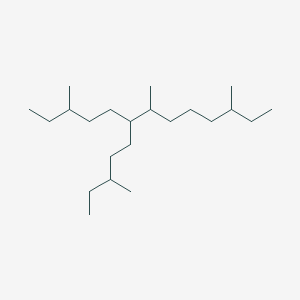
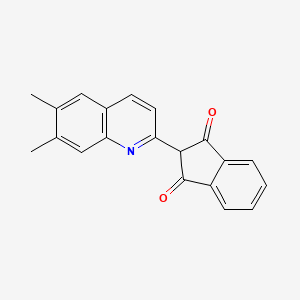
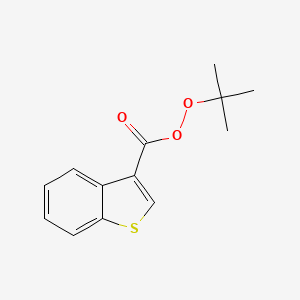
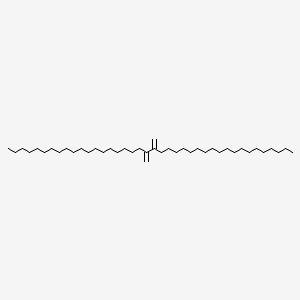


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
